molecular formula C16H19BrN4O B2828911 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide CAS No. 2415584-19-7

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2828911
CAS No.: 2415584-19-7
M. Wt: 363.259
InChI Key: PNSHKUCIIYNAGG-UHFFFAOYSA-N
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Description

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties

Properties

IUPAC Name

1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-9-12-3-4-13(20-16(12)19-10(2)14(9)17)21-7-5-11(6-8-21)15(18)22/h3-4,11H,5-8H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSHKUCIIYNAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=NC(=C1Br)C)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the 1,8-naphthyridine core. One common approach is the Friedländer synthesis, which involves the condensation of an appropriate amine with a suitable carbonyl compound under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis often requires careful monitoring and purification steps to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols

Scientific Research Applications

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infections.

  • Industry: Its unique chemical properties make it valuable in the development of new chemical processes and products.

Mechanism of Action

The mechanism by which 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide is compared with other similar compounds, such as:

  • 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-amine: This compound lacks the piperidine-4-carboxamide group, resulting in different chemical and biological properties.

  • 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol: This compound features a hydroxyl group instead of the carboxamide group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse applications and potential benefits in scientific research and industry.

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